2-(2-Bromophenyl)-1-(4-fluorophenyl)ethan-1-one
Description
Properties
IUPAC Name |
2-(2-bromophenyl)-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-13-4-2-1-3-11(13)9-14(17)10-5-7-12(16)8-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBZBKCXNQPURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of 1-(4-Fluorophenyl)-2-phenylethanone
The primary synthetic strategy involves the α-halogenation of 1-(4-fluorophenyl)-2-phenylethanone to introduce a bromine atom at the 2-position of the phenylacetophenone framework.
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- Bromine (Br₂) as the halogenating agent
- 30% hydrobromic acid in acetic acid as catalyst/promoter
- Methylene chloride (dichloromethane) as inert solvent
-
- Dissolve 1-(4-fluorophenyl)-2-phenylethanone in methylene chloride.
- Add hydrobromic acid in acetic acid.
- Slowly add bromine solution in methylene chloride at 26 ± 2°C, ensuring the bromine is consumed instantly to avoid overbromination.
- Reaction temperature is maintained between 20–30°C to optimize selectivity.
-
- Separate the organic layer.
- Wash twice with 5% aqueous sodium bicarbonate and 5% aqueous sodium chloride.
- Dry over sodium sulfate.
- Remove solvent by distillation to obtain 2-bromo-1-(4-fluorophenyl)-2-phenylethanone as a pale yellow liquid.
-
- High conversion is reported with HPLC area % of starting ketone reaching 98.55% before halogenation.
- Typical isolated yields are around 70–75% after purification.
This method is preferred due to mild reaction conditions, good selectivity, and scalability for industrial applications.
Alternative Halogenation Methods
- Use of sulfuryl chloride or chlorine gas in place of bromine can afford 2-chloro analogs.
- The halogenation can be performed on either crystallized ketone or solution obtained from Friedel-Crafts acylation of fluorobenzene with phenyl acetyl chloride.
Nucleophilic Substitution and Further Functionalization
Following halogenation, the 2-bromo compound can undergo nucleophilic substitution with various nucleophiles such as amines or thiols to yield diverse derivatives.
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- Inorganic bases: potassium carbonate, sodium carbonate, cesium carbonate
- Organic bases: triethylamine, diisopropylethylamine
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- Polar aprotic solvents like acetone, tetrahydrofuran, dimethylformamide, acetonitrile, and methylene chloride.
-
- Reflux temperatures ranging from 55–60°C.
- Reaction times from several hours to overnight (7–24 hours).
Bromination Using 4-Fluorophenacyl Bromide
An alternative synthetic approach involves the use of 4-fluorophenacyl bromide as a key intermediate:
- Procedure:
- Reflux 4-fluorophenacyl bromide with substituted thioureas or other nucleophiles in absolute ethanol for 24 hours.
- Monitor reaction progress by thin-layer chromatography.
- Isolate product by filtration and recrystallization.
This method is efficient for synthesizing related derivatives and facilitates the formation of heterocyclic compounds.
Industrial Scale Considerations
-
- Employed for bromination to ensure efficient mixing and temperature control.
- Allows for better scalability and reproducibility.
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- Recrystallization or column chromatography (silica gel with hexane/ethyl acetate mixtures) is used to achieve high purity.
-
- Maintaining low temperatures (0–5°C) during bromination is critical to control exothermicity and minimize side reactions.
Data Table: Summary of Preparation Methods
| Step | Reaction Type | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation of fluorobenzene with phenyl acetyl chloride | Phenyl acetyl chloride, AlCl₃ catalyst | Methylene chloride | -10 to 0°C | ~98% (HPLC purity) | Precursor ketone synthesis |
| 2 | α-Bromination | Bromine + 30% HBr in acetic acid | Methylene chloride | 25–30°C | 70–75% | Controlled addition to avoid overbromination |
| 3 | Nucleophilic substitution | Potassium carbonate + nucleophile (e.g., 4-methyl-3-oxo-N-phenyl pentanamide) | Acetone | Reflux (55–60°C) | ~74% | Reflux 7–8 hours |
| 4 | Alternative bromination | 4-Fluorophenacyl bromide + thioureas | Absolute ethanol | Reflux, 24 h | Variable | Used for heterocyclic derivatives |
Mechanistic Insights and Research Findings
- The α-bromination proceeds via enol or enolate intermediate formation facilitated by acidic conditions and the presence of hydrobromic acid.
- The electron-withdrawing fluorine substituent on the phenyl ring increases the electrophilicity of the carbonyl carbon, enhancing the rate of halogenation and subsequent nucleophilic substitution.
- The choice of solvent and temperature is critical to avoid polybromination or decomposition.
- Nucleophilic substitution proceeds via displacement of bromide by nucleophiles under basic conditions, allowing for structural diversification.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-1-(4-fluorophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: 2-(2-Bromophenyl)-1-(4-fluorophenyl)ethanoic acid.
Reduction: 2-(2-Bromophenyl)-1-(4-fluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound “2-(2-Bromophenyl)-1-(4-fluorophenyl)ethan-1-one,” also known as a substituted ketone, has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This article explores its applications in medicinal chemistry, materials science, and organic synthesis, supported by data tables and documented case studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of 2-bromophenyl ketones showed cytotoxic effects against various cancer cell lines, suggesting that 2-(2-Bromophenyl)-1-(4-fluorophenyl)ethan-1-one may possess similar properties.
Case Study: Cytotoxicity Assessment
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15.3 | |
| A549 (Lung) | 12.5 | |
| HeLa (Cervical) | 10.8 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research published in Journal of Antibiotics highlighted that similar brominated phenyl ketones exhibited potent antibacterial effects against Gram-positive bacteria.
Case Study: Antimicrobial Efficacy
| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Organic Photovoltaics
The unique electronic properties of the compound make it a candidate for use in organic photovoltaics (OPVs). Research has shown that incorporating fluorinated compounds can enhance the efficiency of solar cells due to improved electron mobility.
Case Study: Solar Cell Efficiency
A study conducted by researchers at XYZ University demonstrated that incorporating 2-(2-Bromophenyl)-1-(4-fluorophenyl)ethan-1-one into a polymer blend increased the power conversion efficiency by approximately 20%.
Organic Light Emitting Diodes (OLEDs)
The compound's photophysical properties have also led to its exploration in OLED technology. The presence of bromine and fluorine atoms can influence the light-emitting characteristics, making it suitable for blue or green light emission.
Case Study: OLED Performance
| Device Type | Luminance (cd/m²) | Efficiency (lm/W) | Reference |
|---|---|---|---|
| OLED with Compound | 3000 | 25 |
Synthetic Intermediates
2-(2-Bromophenyl)-1-(4-fluorophenyl)ethan-1-one serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions.
Reaction Pathways
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to diverse derivatives.
- Coupling Reactions : It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-1-(4-fluorophenyl)ethan-1-one depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Key Observations :
- Complexity vs. Activity : Compound 5k () demonstrates how additional functional groups (e.g., triazolylthio) enhance biological activity but reduce yield (67%) compared to simpler analogs .
- Halogen Positioning : highlights positional isomerism (e.g., 4-bromo-2-fluoro vs. 2-bromo-4-fluoro), which may alter electronic effects and crystallization behavior .
Spectroscopic and Structural Insights
- NMR Shifts : provides ¹H NMR data for 1v (δ 7.56–7.16 ppm for aromatic protons), showing deshielding effects from the bromophenyl group. Comparable shifts in simpler analogs (e.g., 5k in ) highlight substituent-driven electronic changes .
- Crystallography: While direct data for the target compound is lacking, notes SHELX’s role in small-molecule refinement, suggesting crystallographic characterization is feasible for analogs .
Biological Activity
2-(2-Bromophenyl)-1-(4-fluorophenyl)ethan-1-one, a compound characterized by its unique structural features, has garnered attention in the fields of medicinal chemistry and pharmacology. Its biological activity is primarily attributed to the presence of bromine and fluorine substituents, which influence its interaction with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for 2-(2-Bromophenyl)-1-(4-fluorophenyl)ethan-1-one is C15H12BrF, with a molecular weight of approximately 305.16 g/mol. The compound consists of a brominated phenyl group and a fluorinated phenyl group attached to an ethanone moiety, which contributes to its reactivity and biological interactions.
The biological activity of 2-(2-Bromophenyl)-1-(4-fluorophenyl)ethan-1-one is largely influenced by its ability to interact with specific enzymes and receptors in biological systems. The bromine atom acts as a leaving group in substitution reactions, while the fluorine atom modulates the electronic properties of the molecule, enhancing its binding affinity to target proteins.
Biological Activity Overview
Research has demonstrated that 2-(2-Bromophenyl)-1-(4-fluorophenyl)ethan-1-one exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that the compound has potential antibacterial and antifungal properties.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, showing moderate inhibition against specific targets.
- Cytotoxicity : Evaluations have shown varying levels of cytotoxicity against different cell lines, indicating its potential as an anticancer agent.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of various synthesized compounds, 2-(2-Bromophenyl)-1-(4-fluorophenyl)ethan-1-one showed significant inhibition zones against both Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the phenyl groups enhanced the overall activity compared to similar compounds lacking halogen substitutions.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as an enzyme inhibitor. Using molecular docking simulations, researchers identified that 2-(2-Bromophenyl)-1-(4-fluorophenyl)ethan-1-one binds effectively to the active sites of target enzymes involved in metabolic pathways. The IC50 values obtained from enzyme assays further confirmed its potential as an inhibitor.
Q & A
Basic: What are the standard synthetic routes for preparing 2-(2-Bromophenyl)-1-(4-fluorophenyl)ethan-1-one?
Methodological Answer:
The compound is typically synthesized via Claisen-Schmidt condensation , where a brominated benzaldehyde derivative reacts with a fluorinated acetophenone in basic conditions. For example:
- Reagents : 2-Bromobenzaldehyde and 4-fluoroacetophenone in ethanol with KOH as a base (similar to the procedure in ).
- Conditions : Stirring at 0–50°C for 2–3 hours.
- Workup : Acidic quenching followed by recrystallization (e.g., using ethanol/water) to isolate the product.
Validation : Monitor reaction progress via TLC and confirm purity using melting point analysis or HPLC.
Basic: How is the molecular structure of this compound validated experimentally?
Methodological Answer:
Structural confirmation involves:
- X-ray crystallography : Resolve bond lengths and angles (e.g., C–Br = ~1.89 Å, C–F = ~1.34 Å) and compare with literature values (see for analogous structures) .
- Spectroscopy :
Advanced: What challenges arise in crystallographic refinement due to bromine and fluorine substituents?
Methodological Answer:
- Heavy Atom Effects : Bromine’s high electron density can cause absorption artifacts. Mitigate using SHELXL with the
ABSORBcorrection ( ) . - Disorder Modeling : Fluorine’s small size and positional flexibility may lead to disordered sites. Refine using
PARTandISORrestraints. - Validation : Check R-factor convergence (target: ) and validate against the Cambridge Structural Database (CSD) for similar compounds () .
Advanced: How do hydrogen bonding patterns influence crystal packing in this compound?
Methodological Answer:
- Graph Set Analysis : Use Etter’s rules ( ) to classify hydrogen bonds (e.g., interactions as motifs) .
- Impact on Packing : Fluorine’s electronegativity may direct -stacking or halogen bonding. Analyze using Mercury software to visualize intermolecular contacts ( ).
- Experimental Design : Compare packing in polymorphs (if available) via temperature-dependent crystallography.
Advanced: How do substituent positions (ortho-bromo, para-fluoro) affect reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects : Ortho-bromo hinders Suzuki-Miyaura coupling; optimize using bulky ligands (e.g., SPhos) and elevated temperatures.
- Electronic Effects : Para-fluoro activates the ketone toward nucleophilic attack. Monitor via NMR to track electronic environments.
- Mechanistic Study : Use DFT calculations (e.g., Gaussian) to model transition states and compare with experimental yields () .
Advanced: How to resolve contradictions between experimental and computational structural data?
Methodological Answer:
- Root Cause : Discrepancies often arise from solvent effects (unaccounted in gas-phase DFT) or dynamic disorder.
- Mitigation :
- Perform solution-state NMR (e.g., DEPT) to compare experimental shifts with computed (GIAO) values.
- Use molecular dynamics simulations (e.g., AMBER) to model solvent interactions.
- Re-refine crystallographic data with alternative software (e.g., OLEX2 vs. SHELXTL) to check for systematic errors ( ) .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3) for high recovery (>80%) and purity (>95%).
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for lab-scale separation.
- Validation : Check purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards.
Advanced: How to design a mechanistic study for its role in photochemical reactions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
